molecular formula C11H19N3 B13201990 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine

1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13201990
M. Wt: 193.29 g/mol
InChI Key: PNWOIQJXLWYKKJ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure with two methyl groups at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine typically involves the cyclization of amido-nitriles or the use of Grignard reactions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 2-acyl-imidazoles with Grignard reagents to form the desired product .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, imidazolines, and various substituted imidazole derivatives .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine
  • 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine
  • 1-(1H-Imidazol-2-yl)-5,5-dimethylcyclohexan-1-amine

Uniqueness

1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the imidazole ring and the dimethyl groups at the 4-position confer distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C11H19N3/c1-10(2)3-5-11(12,6-4-10)9-13-7-8-14-9/h7-8H,3-6,12H2,1-2H3,(H,13,14)

InChI Key

PNWOIQJXLWYKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C2=NC=CN2)N)C

Origin of Product

United States

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